molecular formula C6HBr2F2NO2 B2657649 1,4-Dibromo-2,5-difluoro-3-nitrobenzene CAS No. 702640-58-2

1,4-Dibromo-2,5-difluoro-3-nitrobenzene

Cat. No. B2657649
CAS RN: 702640-58-2
M. Wt: 316.884
InChI Key: IKHKNAWYZYPTGT-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-difluoro-3-nitrobenzene is an important raw material and intermediate used in Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff . It has been used in the preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes and poly (2,5-difluoro-2,5-didodecyl-4,4-biphenylylene .


Molecular Structure Analysis

The molecular formula of 1,4-Dibromo-2,5-difluoro-3-nitrobenzene is C6HBr2F2NO2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Synthesis and Organic Transformations

1,4-Dibromo-2,5-difluoro-3-nitrobenzene is a valuable precursor in various organic transformations, especially in reactions based on the formation of benzynes. It's used in regioselective bromination, ortho-metalation, and halogen/metal permutations to synthesize different derivatives, highlighting its versatility in organic chemistry (Diemer, Leroux, & Colobert, 2011).

Crystal Structure Analysis

The compound is essential in crystallography for analyzing intermolecular interactions. Studies on structurally related nitrobenzene derivatives reveal that the size of the halogen atom affects nonbonded close contacts between molecules. Such analyses are crucial for understanding molecular packing and interactions in solid states (Bosch, Bowling, & Speetzen, 2022).

Electronic and Spectroscopic Properties

Research has been conducted on the electronic and spectroscopic properties of related compounds, which is significant in material science. The understanding of how perfluorination affects photophysical properties through the synthesis and characterization of fluorinated benzene compounds helps in the development of new materials with specific electronic or optical properties (Krebs & Spanggaard, 2002).

Molecular Structure and Dynamics

Investigations into the internal rotation potential and structure of fluorine-substituted nitrobenzenes, including derivatives similar to 1,4-Dibromo-2,5-difluoro-3-nitrobenzene, are crucial in understanding molecular dynamics and structure. This research is important in fields like gas-phase electron diffraction and quantum chemical calculations (Larsen & Nielsen, 2014).

Sensor Development

It has potential applications in developing sensors for detecting various ions and compounds in environmental settings. Studies on zinc-based metal-organic frameworks incorporating nitrobenzene derivatives demonstrate their utility in detecting substances like Fe3+, Cr2O72−, CrO42−, and nitrobenzene in different solvents (Xu et al., 2020).

Safety and Hazards

1,4-Dibromo-2,5-difluoro-3-nitrobenzene is classified as a hazardous substance. It has the following hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,4-dibromo-2,5-difluoro-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)4(8)6(5(2)10)11(12)13/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHKNAWYZYPTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)[N+](=O)[O-])Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

702640-58-2
Record name 1,4-dibromo-2,5-difluoro-3-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1,4-Dibromo-2,5-difluorobenzene (100 g, 0.37 mol) is dissolved in concentrated sulfuric acid (200 g) and treated with fuming nitric acid (56 g, 0.44 mol, HNO3 content >90%) by drop-wise addition at an internal temperature that is maintained between 50–60° C. After the addition is complete, the mixture is cooled to room temperature and stirred for 12 hours, then poured into ice-water (1000 mL). The suspension is extracted with EtOAc (3×500 mL). The combined organic extracts are dried (MgSO4) and concentrated by rotary evaporator to give 2,5-dibromo-3,6-difluoronitrobenzene as an oily yellow solid.
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